2-Amino-2'-deoxy-2'-fluoroadenosine

Cytostatic Activity MCF-7 Cells Nucleoside Analog

Nucleoside analog R&D faces two degradation hurdles: phosphorolytic cleavage by PNP and rapid nuclease digestion. 2-Amino-2'-deoxy-2'-fluoroadenosine overcomes both through synergistic dual modification-the 2-amino purine base blocks wild-type PNP recognition, while the 2'-fluoro sugar locks the ribose in a C3'-endo conformation conferring serum nuclease resistance. This engineered stability, combined with reduced cytostatic activity versus 2'-fluoro-2'-deoxyadenosine, positions it as a superior scaffold for metabolically stable antiviral candidates and a high-value phosphoramidite precursor for nuclease-resistant antisense oligonucleotides, siRNAs, and aptamers.

Molecular Formula C10H13FN6O3
Molecular Weight 284.25 g/mol
CAS No. 134444-47-6
Cat. No. B150617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2'-deoxy-2'-fluoroadenosine
CAS134444-47-6
Molecular FormulaC10H13FN6O3
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N
InChIInChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
InChIKeyMHWHYOFBOWTAHZ-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2'-deoxy-2'-fluoroadenosine Overview


2-Amino-2'-deoxy-2'-fluoroadenosine (CAS 134444-47-6), also known as 2'-fluoro-2,6-diaminopurine-2'-deoxyriboside, is a synthetic purine nucleoside analog structurally characterized by an amino group at the 2-position of the adenine base and a fluorine atom at the 2'-position of the deoxyribose sugar [1]. This dual modification distinguishes it from natural adenosine and from simpler fluorinated or aminated analogs . The compound is primarily utilized as a research tool in antiviral drug discovery and as a specialized building block for the synthesis of modified oligonucleotides .

Dual modification: 2'-fluoro on sugar and 2-amino on purine base
Antiviral nucleoside probe with altered metabolic stability
Building block for nuclease-resistant modified oligonucleotides

Why 2-Amino-2'-deoxy-2'-fluoroadenosine Is Irreplaceable


The combination of a 2'-fluoro modification and a 2-amino purine base in 2-Amino-2'-deoxy-2'-fluoroadenosine confers a distinct enzymatic and functional profile not achieved by either modification alone. As demonstrated by cellular and enzymatic assays, the 2-amino group on the base alters substrate recognition by key metabolic enzymes, while the 2'-fluoro group profoundly influences sugar conformation and nuclease resistance [1]. Consequently, in-class analogs such as 2'-fluoro-2'-deoxyadenosine (which lacks the 2-amino group) or 2-amino-2'-deoxyadenosine (which lacks the 2'-fluoro group) exhibit markedly different biological activities and metabolic fates, making them non-interchangeable in targeted applications .

2'-Fluoro-2'-deoxyadenosine (lacks 2-amino)
May exhibit markedly higher cytostatic activity and different PNP cleavage susceptibility, limiting direct substitution in antiviral prodrug research.
2-Amino-2'-deoxyadenosine (lacks 2'-fluoro)
Reported as translation-incompetent in mRNA studies; the 2'-fluoro group is required for translational function and cannot be replaced by 2-amino alone.

2-Amino-2'-deoxy-2'-fluoroadenosine: Comparative Evidence


Cytostatic Potency vs. 2'-Fluoro Analog

In a comparative cytostatic assay using MCF-7 human breast cancer cells, 2-Amino-2'-deoxy-2'-fluoroadenosine exhibited an IC50 value of >100 µM, indicating negligible activity under these conditions. In stark contrast, the comparator 2'-Fluoro-2'-deoxyadenosine demonstrated potent cytostatic activity with an IC50 of 2.9 ± 0.6 µM in the same assay system [1]. This >34-fold difference in potency highlights a critical divergence in biological activity attributable to the presence of the 2-amino group on the base.

Cytostatic IC50
Head-to-head
Target: >100 µM vs 2'-Fluoro analog: 2.9 ± 0.6 µM
>34-fold difference
Indicates a drastic reduction in cytostatic effect due to the 2-amino group, confirming distinct biological activity profile.
MCF-7 cell model; direct comparison
Cytostatic Activity MCF-7 Cells Nucleoside Analog

PNP Cleavage Resistance vs. 2'-Fluoro Analog

The presence of a 2-amino group on the purine base of 2-Amino-2'-deoxy-2'-fluoroadenosine confers significant resistance to cleavage by bacterial purine nucleoside phosphorylase (PNP). While 2'-fluoro-2'-deoxyadenosine is efficiently cleaved by E. coli PNP to the toxic metabolite 2-fluoroadenine [1], the 2-amino modified analog shows drastically reduced substrate recognition by this enzyme [2]. This differential metabolic processing is a key determinant for applications where PNP-mediated activation or toxicity is a design consideration.

PNP Cleavage Resistance
Class-level
Target: Resistant vs 2'-Fluoro analog: Efficiently cleaved
Qualitative difference
Metabolic stability differs substantially; supports applications where PNP-mediated activation or toxicity must be avoided.
E. coli PNP assay; class-level inference from 2,6-diaminopurine analogs
Enzyme Cleavage PNP Prodrug Metabolism

2'-Fluoro Modification Required for mRNA Translation

A study directly comparing 2'-fluoro- and 2'-amino-2'-deoxynucleoside triphosphates for in vitro transcription of luciferase mRNA revealed a stark functional difference. Only mRNA transcripts containing the 2'-fluoro-2'-deoxyadenosine modification produced measurable luciferase activity in both in vitro translation systems and in vivo oocyte assays. In contrast, transcripts containing the 2'-amino-2'-deoxyadenosine modification yielded no detectable luciferase expression [1]. This demonstrates that the 2'-fluoro group is essential for translational competence in this context, while the 2-amino group on the base (present in the target compound) may further modulate function.

mRNA Translation
Cross-study comparable
2'-Amino analog: No expression vs 2'-Fluoro analog: Functional
Qualitative difference
2'-Fluoro modification is reported critical for translation; 2-amino on base may further modulate function.
In vitro transcription; X. laevis oocytes and reticulocyte lysate
mRNA Modification In Vitro Transcription Luciferase Expression

A2A/A2B Adenosine Receptor Agonism Profiling

Profiling of 2-Amino-2'-deoxy-2'-fluoroadenosine against human adenosine receptors indicates a lack of significant agonist activity. In functional cAMP accumulation assays using CHO cells expressing human A2A and A2B receptors, the compound exhibited no measurable stimulation, with IC50 values reported as >100 µM [1][2]. This contrasts with other adenosine analogs that may act as agonists or inverse agonists at these receptors (e.g., certain 2-alkynyl derivatives show IC50 values in the nanomolar range [3]), confirming the target compound's inertness towards these specific GPCRs.

A2A/A2B Agonism
Cross-study comparable
>100 µM
>1000-fold lower apparent activity vs. nanomolar agonists
Lacks significant adenosine receptor activity, minimizing off-target purinergic signaling in cell models.
cAMP assay in CHO cells expressing human A2A/A2B
Adenosine Receptor cAMP Assay Off-Target Activity

2-Amino-2'-deoxy-2'-fluoroadenosine: Application Scenarios


Antiviral Nucleoside Scaffold Development

The demonstrated resistance of 2,6-diaminopurine analogs to PNP cleavage [1] positions 2-Amino-2'-deoxy-2'-fluoroadenosine as a valuable starting point for designing metabolically stable antiviral nucleosides. Its reduced cytostatic activity [2] compared to 2'-fluoro-2'-deoxyadenosine suggests a potentially improved therapeutic window, making it a suitable scaffold for further optimization (e.g., 4'-modification, prodrug strategies) to enhance antiviral potency while minimizing host cell toxicity.

Mechanistic Probe for Nucleoside Metabolism & DNA Repair

The compound's dual modifications create a unique substrate profile that is poorly recognized by wild-type PNP [1] and certain DNA glycosylases [3]. This makes it an ideal tool for studying the substrate specificity of nucleoside transporters, kinases, and DNA repair enzymes like MutY, particularly in systems where PNP activity is a confounding factor or where specific interactions with the 2-amino group on the purine are under investigation.

Building Block for Chemically Modified Oligonucleotides

As a protected or activated derivative, 2-Amino-2'-deoxy-2'-fluoroadenosine is a critical building block for synthesizing oligonucleotides containing 2'-fluoro and 2-amino modifications [4]. The 2'-fluoro group confers increased nuclease resistance and favorable RNA-binding properties, while the 2-amino group on the base can modulate base-pairing stability and protein interactions. This combination is particularly valuable for the development of antisense oligonucleotides, siRNAs, and aptamers with enhanced in vivo stability.

Application
Selection Property
Validation Focus
Antiviral nucleoside scaffold research
Metabolic stability profile
Antiviral potency vs. host cytotoxicity profiling
Nucleoside metabolism probe
Enzyme substrate specificity
Nucleoside kinase/phosphorylase specificity assays
Modified oligonucleotide building block
Dual 2'-F + 2-NH2 synergy
Oligonucleotide nuclease resistance and binding affinity

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